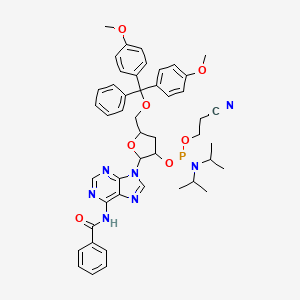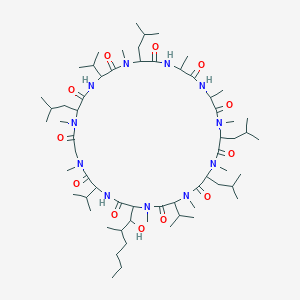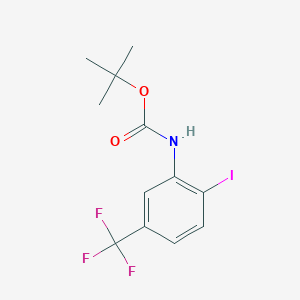
1-OAcetyl-2-O-benzoyl-3-O-tert-butyldiphenylsilyl-L-threofuranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-OAcetyl-2-O-benzoyl-3-O-tert-butyldiphenylsilyl-L-threofuranose is a synthetic compound that belongs to the class of purine nucleoside analogs. These compounds are known for their broad-spectrum antitumor activity, particularly targeting indolent lymphoid system malignancies. The anticancer mechanism of these analogs often involves the inhibition of DNA synthesis and the induction of apoptosis .
Preparation Methods
The synthesis of 1-OAcetyl-2-O-benzoyl-3-O-tert-butyldiphenylsilyl-L-threofuranose typically involves multiple steps, starting from the appropriate sugar derivative. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of the sugar are protected using tert-butyldiphenylsilyl chloride under basic conditions.
Acetylation: The protected sugar is then acetylated using acetic anhydride in the presence of a base.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-OAcetyl-2-O-benzoyl-3-O-tert-butyldiphenylsilyl-L-threofuranose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-OAcetyl-2-O-benzoyl-3-O-tert-butyldiphenylsilyl-L-threofuranose has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential antitumor activity and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for cancer treatment.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-OAcetyl-2-O-benzoyl-3-O-tert-butyldiphenylsilyl-L-threofuranose involves the inhibition of DNA synthesis, leading to the induction of apoptosis in cancer cells. The compound targets specific molecular pathways involved in cell proliferation and survival, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
1-OAcetyl-2-O-benzoyl-3-O-tert-butyldiphenylsilyl-L-threofuranose can be compared with other purine nucleoside analogs, such as:
- 2-Acetoxy-4-[(tert-butyldiphenylsilyl)oxy]-3-tetrahydrofuryl (3R,4S)-Benzoate
- 2,3-Furandiol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]tetrahydro-, 2-acetate 3-benzoate
These compounds share similar structural features but may differ in their specific biological activities and applications .
Properties
Molecular Formula |
C29H32O6Si |
|---|---|
Molecular Weight |
504.6 g/mol |
IUPAC Name |
[2-acetyloxy-4-[tert-butyl(diphenyl)silyl]oxyoxolan-3-yl] benzoate |
InChI |
InChI=1S/C29H32O6Si/c1-21(30)33-28-26(34-27(31)22-14-8-5-9-15-22)25(20-32-28)35-36(29(2,3)4,23-16-10-6-11-17-23)24-18-12-7-13-19-24/h5-19,25-26,28H,20H2,1-4H3 |
InChI Key |
POPFJOBSNAZLJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C(C(CO1)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl (3R)-4-[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]-3-(cyclopentylmethyl)-4-oxobutanoate](/img/structure/B12098635.png)








![4,4'-Dimethoxy[1,1'-biphenyl]-3,3'-diol](/img/structure/B12098690.png)

![3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B12098697.png)

![2-[[(rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl]methylsulfanyl]-1,3-benzothiazole](/img/structure/B12098705.png)
